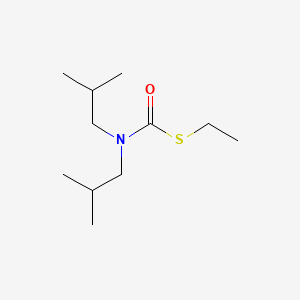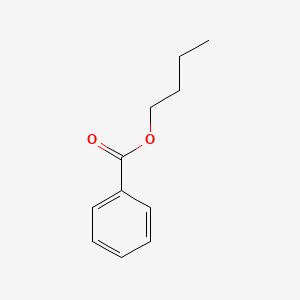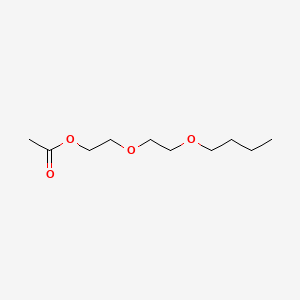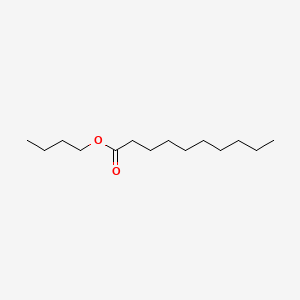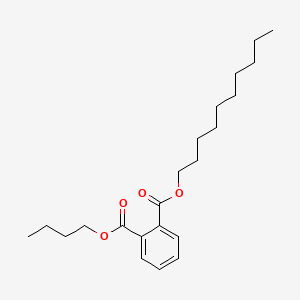
c527
概述
描述
It has a high potency with an IC50 value of 0.88 μM . This compound is primarily used in scientific research for its ability to inhibit deubiquitinating enzymes, which play a crucial role in various cellular processes, including DNA damage response and protein degradation.
科学研究应用
C527 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of deubiquitinating enzymes.
Biology: Employed in research to understand the role of deubiquitinating enzymes in cellular processes such as DNA damage response and protein degradation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting deubiquitinating enzymes.
安全和危害
作用机制
C527 exerts its effects by inhibiting the deubiquitinating enzyme complex USP1/UAF1. This inhibition leads to an increase in the levels of ubiquitinated forms of FANCD2 and FANCI, which are involved in the DNA damage response. The compound also decreases homologous recombination activity and sensitizes cells to DNA-damaging agents . The molecular targets of this compound include the USP1/UAF1 complex and other deubiquitinating enzymes, although it has a higher potency for USP1/UAF1.
准备方法
The synthesis of C527 involves the formation of a heterocyclic tricyclic structure. The compound is prepared through a series of chemical reactions that include the formation of naphtho[2,3-d]oxazole-4,9-dione. The synthetic route typically involves the reaction of 4-fluoroaniline with naphthalene-1,2-dione under specific conditions to yield the desired product
化学反应分析
C527 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Substitution: this compound can participate in substitution reactions, particularly involving the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
C527 is unique in its high potency for the USP1/UAF1 complex compared to other deubiquitinating enzyme inhibitors. Similar compounds include:
USP12/USP46 inhibitors: These compounds also inhibit deubiquitinating enzymes but have a higher IC50 value compared to this compound.
UCH-L1 and UCH-L3 inhibitors: These inhibitors target a different subclass of deubiquitinating enzymes and have considerably less inhibitory effect on USP1/UAF1.
This compound stands out due to its specificity and high potency for the USP1/UAF1 complex, making it a valuable tool in scientific research.
属性
IUPAC Name |
2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJDFEYQOPCCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192718-06-2 | |
| Record name | 192718-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of C527?
A: this compound acts as an inhibitor of Ubiquitin-specific protease 1 (USP1), particularly when USP1 is complexed with WD repeat-containing protein (WDR48). [] This complex, USP1/WDR48, plays a crucial role in deubiquitinating and stabilizing Inhibitors of DNA binding (IDs). By inhibiting USP1/WDR48, this compound may disrupt the stabilization of IDs, potentially promoting cellular differentiation and impacting cancer stem cell (CSC) activity. []
Q2: How does this compound impact cancer stem cells (CSCs)?
A: While the provided abstracts don't delve into detailed structure-activity relationship studies for this compound, it's important to note that its chemical structure shares similarities with other USP1 inhibitors. [] This suggests that specific structural features, like the presence of aromatic rings and functional groups, likely contribute to its binding affinity and inhibitory activity against USP1. Further investigations into structure-activity relationships could reveal key structural elements essential for this compound's efficacy and guide the development of more potent and selective USP1 inhibitors.
Q3: What are the potential future directions for research on this compound?
A3: Future research on this compound should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

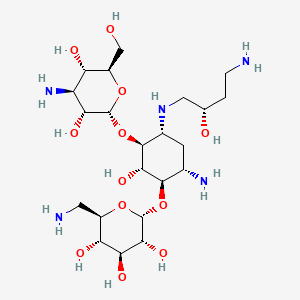

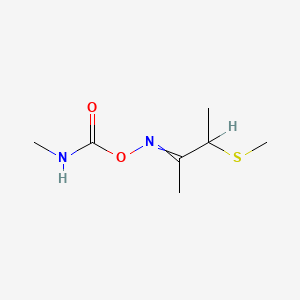
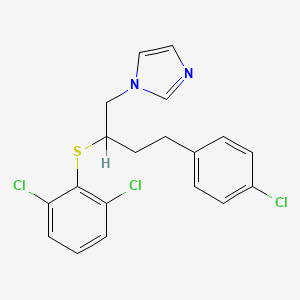
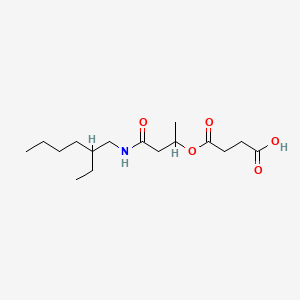
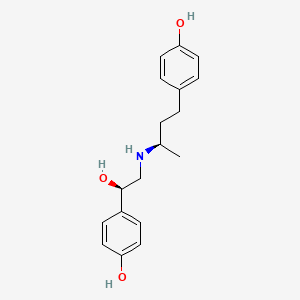
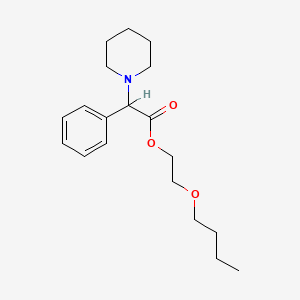

![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
